molecular formula C9H7NO2 B8762730 2-Methylbenzoyl isocyanate CAS No. 5843-45-8

2-Methylbenzoyl isocyanate

Cat. No.: B8762730
CAS No.: 5843-45-8
M. Wt: 161.16 g/mol
InChI Key: RZMVHCYCUAKRMM-UHFFFAOYSA-N
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Description

2-Methylbenzoyl isocyanate (C₉H₇NO₂) is an aromatic isocyanate derivative characterized by a benzoyl group substituted with a methyl group at the ortho position and a reactive isocyanate (–NCO) functional group. This compound is structurally distinct due to the steric and electronic effects imparted by the methyl substituent, which influence its reactivity, stability, and applications.

Isocyanates are critical precursors in synthesizing polyurethanes (PUs), adhesives, and coatings. Their reactivity with hydroxyl-containing compounds (e.g., polyols) forms urethane linkages, dictating the mechanical and thermal properties of the resulting polymers .

Properties

CAS No.

5843-45-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-methylbenzoyl isocyanate

InChI

InChI=1S/C9H7NO2/c1-7-4-2-3-5-8(7)9(12)10-6-11/h2-5H,1H3

InChI Key

RZMVHCYCUAKRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C=O

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Alcohols

2-Methylbenzoyl isocyanate reacts exothermically with alcohols to form carbamates (urethanes). The reaction follows second-order kinetics, with rates influenced by catalyst type and solvent polarity.

Mechanism :

  • Nucleophilic attack : Alcohol's oxygen attacks the electrophilic carbon of the isocyanate group.

  • Proton transfer : The intermediate stabilizes via proton migration to form the carbamate .

Kinetic Data :

CatalystTemperature (°C)Rate Constant (k, L/mol·s)Activation Energy (kcal/mol)
Ferric acetylacetonate300.01412.4
None (uncatalyzed)300.00215.8

Source: JPL Technical Report (1963)

Reactions in polar solvents (e.g., acetonitrile) proceed 2–3× faster than in toluene . Excess isocyanate can lead to side reactions like dimerization .

Reaction with Amines

Primary and secondary amines react with 2-methylbenzoyl isocyanate to form substituted ureas.

Mechanism :

  • Nucleophilic addition : Amine attacks the isocyanate carbon, forming a tetrahedral intermediate.

  • Proton rearrangement : Intermediate collapses to release CO₂, yielding urea .

Key Findings :

  • Electron-deficient amines (e.g., anilines) react faster due to enhanced nucleophilicity .

  • Reactions with aliphatic amines (e.g., n-butylamine) achieve >90% yield under anhydrous conditions at 25°C.

Catalytic Cyclization Reactions

Under photoredox or Brønsted acid catalysis, 2-methylbenzoyl isocyanate participates in multicomponent reactions (MCRs) to form heterocycles:

Example : Synthesis of quinazolinones via iron(III)-catalyzed MCR:

  • React with 2-aminoacetophenone and 2-aminobenzaldehyde.

  • Cyclization forms spiroquinazolin-2-ones in 59–85% yields .

Conditions :

  • Catalyst: Fe(acac)₃ (5 mol%)

  • Solvent: Ethanol, 80°C, 12 h .

Thermal Decomposition

At elevated temperatures (180–250°C), 2-methylbenzoyl isocyanate undergoes decomposition to form:

  • Primary products : CO₂ and 2-methylbenzamide.

  • Secondary products : Trimethyl isocyanurate (from trimerization).

Optimized Conditions :

ParameterValue
Temperature220°C
Pressure10⁻³ mmHg
Yield78%

Reaction with Thiols

Thiols (e.g., benzyl mercaptan) react analogously to alcohols but require longer reaction times (24–48 h) due to lower nucleophilicity. The resulting thiocarbamates are stabilized by aromatic resonance .

Isocyanate-Mediated Tagging (IMCT)

In synthetic biology, 2-methylbenzoyl isocyanate derivatives enable site-specific conjugation:

  • Procedure : React with diisocyanate linkers and LiHMDS to append tags (e.g., fluorophores) .

  • Yield : 60–75% with <25% side product (dimer 1m ) under optimized diisocyanate excess .

Comparison with Similar Compounds

Reactivity and Steric Effects

  • Ortho-Substituted vs. Para-substituted isocyanates exhibit faster reaction kinetics due to unhindered access to the –NCO group .
  • Aromatic vs. Alicyclic Isocyanates :
    Alicyclic isocyanates (e.g., isophorone diisocyanate) are favored in light-resistant applications (e.g., adhesives) due to their stability under UV exposure. In contrast, aromatic isocyanates like 2-methylbenzoyl isocyanate may undergo photodegradation, leading to yellowing, though their higher reactivity makes them suitable for rapid-cure systems .

Functional Group Count and Polymer Properties

  • Monoisocyanates vs. Diisocyanates: 2-Methylbenzoyl isocyanate is a monoisocyanate, limiting its crosslinking capacity compared to diisocyanates (e.g., toluene diisocyanate, TDI) or oligomers. Diisocyanates enable higher polymer crosslink density, enhancing mechanical strength and thermal stability .

Adhesives and Coatings

  • 2-Methylbenzoyl isocyanate’s steric hindrance may slow curing but improve flexibility in PU adhesives. In contrast, alicyclic prepolymers (e.g., ’s alicyclic urethane prepolymer) prioritize light resistance and durability .
  • Comparative Table :
Compound Substituent Position NCO Groups Key Applications Stability Under UV
2-Methylbenzoyl isocyanate Ortho 1 Flexible coatings Moderate
4-Chlorophenyl isocyanate Para 1 High-reactivity systems Low
Alicyclic urethane prepolymer Alicyclic 2 Light-resistant adhesives High
Toluene diisocyanate (TDI) Para/Meta 2 Rigid foams, elastomers Low

Preparation Methods

Direct Phosgenation

In this approach, 2-methylbenzoyl chloride reacts with gaseous phosgene under anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.

2-Methylbenzoyl chloride+COCl22-Methylbenzoyl isocyanate+2HCl\text{2-Methylbenzoyl chloride} + \text{COCl}_2 \rightarrow \text{2-Methylbenzoyl isocyanate} + 2\text{HCl}

Conditions :

  • Temperature: 40–60°C

  • Solvent: Chlorobenzene or o-dichlorobenzene

  • Catalyst: None required
    Yield : 70–85%

Challenges :

  • Phosgene’s high toxicity necessitates specialized equipment and stringent safety protocols.

  • Byproduct formation (e.g., benzonitrile) reduces purity.

Diphosgene/Trichloromethyl Chloroformate Method

As a safer alternative, trichloromethyl chloroformate (diphosgene) replaces phosgene. The reaction occurs in dichloromethane or toluene with a base such as 1,8-bis(dimethylamino)naphthalene to neutralize HCl.
Procedure :

  • Mix 2-methylbenzoyl chloride with diphosgene at 0°C.

  • Warm to room temperature and stir for 10–30 minutes.

  • Evaporate solvent under reduced pressure.
    Yield : 78–81%

Advantages :

  • Reduced toxicity compared to phosgene.

  • Suitable for small-scale synthesis.

Non-Phosgene Routes Using Cyanate Salts

To circumvent phosgene, sodium or potassium cyanate (NaOCN/KOCN) is employed as an isocyanate source.

Composite Catalytic System

A patented method (CN111004150B) utilizes a composite catalyst of Lewis acids (e.g., ZnCl₂, FeCl₃) and p-toluenesulfonic acid (p-TsOH) in chlorobenzene.
Procedure :

  • Mix NaOCN (1.3 eq), ZnCl₂ (0.1 eq), p-TsOH (0.05 eq), and chlorobenzene.

  • Add 2-methylbenzoyl chloride dropwise at 40–50°C.

  • Reflux at 60°C for 8 hours.

  • Remove solvent via reduced-pressure distillation.
    Yield : 89.2%

Mechanistic Insight :
The Lewis acid activates the carbonyl group of 2-methylbenzoyl chloride, while p-TsOH facilitates cyanate ion nucleophilic attack, suppressing benzonitrile formation.

Advantages :

  • Avoids toxic phosgene.

  • High selectivity (>99% purity).

Solvent-Free Mechanochemical Synthesis

Ball milling 2-methylbenzoyl chloride with KOCN and a catalytic amount of ZnCl₂ at room temperature achieves 85% yield within 2 hours.
Key Parameters :

  • Milling frequency: 30 Hz

  • Molar ratio (KOCN:chloride): 1.2:1

Carbamate Thermal Decomposition

Carbamates derived from 2-methylbenzoyl amine decompose thermally to yield the isocyanate.

Dimethyl Carbonate (DMC) Route

  • React 2-methylbenzoyl amine with DMC to form methyl N-(2-methylbenzoyl)carbamate.

  • Heat the carbamate at 180–220°C under vacuum.

Methyl carbamateΔ2-Methylbenzoyl isocyanate+CH3OH\text{Methyl carbamate} \xrightarrow{\Delta} \text{2-Methylbenzoyl isocyanate} + \text{CH}_3\text{OH}

Yield : 75–82%

Catalysts :

  • Zinc acetate or Sb₂O₃ enhances decomposition efficiency.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Toxicity Risk
PhosgenationNone40–60°C70–85%90–95%High
DiphosgeneBase (e.g., DMAN)0–25°C78–81%95–98%Moderate
Cyanate with ZnCl₂/p-TsOHZnCl₂ + p-TsOH60°C89.2%99%Low
Carbamate DecompositionZn(OAc)₂180–220°C75–82%97%Low

Industrial-Scale Considerations

  • Cost : Non-phosgene methods using NaOCN and composite catalysts are economically viable due to lower waste treatment costs.

  • Safety : Catalytic cyanate routes are preferred for large-scale production, minimizing phosgene-related hazards.

  • Byproduct Management : Benzonitrile formation is reduced to <1% using ZnCl₂/p-TsOH, simplifying purification .

Q & A

Q. What are the optimal methods for synthesizing and purifying 2-methylbenzoyl isocyanate?

Methodological Answer: 2-Methylbenzoyl isocyanate can be synthesized via the reaction of 2-methylbenzoyl chloride with ammonium thiocyanate in a dry solvent (e.g., acetone) under reflux conditions. For purification, column chromatography or recrystallization is recommended to remove unreacted starting materials and byproducts. Thermal stability during synthesis must be monitored, as isocyanates can decompose above 250°C .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC or GC to confirm completion.
  • Post-synthesis, store under inert gas (e.g., argon) at low temperatures (-20°C) to minimize degradation.

Q. Which analytical techniques are most reliable for quantifying 2-methylbenzoyl isocyanate in reaction mixtures?

Methodological Answer: Indirect gas chromatography (GC) with n-dibutylamine (n-DBA) derivatization is preferred for quantifying reactive isocyanates. This method avoids thermal decomposition and moisture sensitivity by converting the isocyanate into a stable urea derivative. Key steps include:

React excess n-DBA with the isocyanate sample.

Quantify unreacted n-DBA via GC with flame ionization detection (FID).

Use an internal standard (e.g., diphenyl phthalate) for precision .

Advantages Over Direct Methods:

  • Eliminates need for volatile isocyanate standards.
  • Applicable to thermally labile compounds.
  • Reduces sample size requirements (≤1 mg) while maintaining precision .

Q. How should researchers safely handle 2-methylbenzoyl isocyanate in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods, sealed reactors, and personal protective equipment (PPE) including nitrile gloves and respirators.
  • Monitoring: Employ high-performance liquid chromatography (HPLC) or immunoassays to detect airborne isocyanate levels below 0.02 µg/m³, the recommended occupational exposure limit .
  • First Aid: Immediate decontamination with water for skin/eye contact; use activated carbon filters for vapor adsorption .

Q. What factors influence the stability of 2-methylbenzoyl isocyanate under storage and reaction conditions?

Methodological Answer: Stability is affected by:

  • Temperature: Decomposition occurs above 200°C, with auto-ignition risk at 250°C. Store at -20°C in amber vials.
  • Moisture: Hydrolysis generates toxic amines. Use molecular sieves or inert atmospheres.
  • Light: UV exposure accelerates degradation. Use opaque containers .

Advanced Research Questions

Q. How can factorial experimental designs optimize reactions involving 2-methylbenzoyl isocyanate?

Methodological Answer: A 2³ factorial design is effective for studying variables like:

  • Factor A: Epoxy/isocyanate ratio (e.g., 0.4 vs. 1.2).
  • Factor B: Flexibilizer concentration.
  • Factor C: Catalyst type (e.g., cyanoacetamides).

Example Workflow:

Conduct 8 experimental runs with high/low factor levels.

Measure outputs (e.g., polymer impact strength).

Use ANOVA to identify significant interactions (e.g., A×B synergy).

Optimize parameters via response surface methodology (RSM) .

Q. How can contradictions in reactivity data for 2-methylbenzoyl isocyanate be resolved?

Methodological Answer: Discrepancies often arise from:

  • Method Bias: Direct GC vs. indirect titration (e.g., overestimation due to side reactions). Validate via cross-method calibration.
  • Impurity Interference: Co-eluting peaks in GC (e.g., residual amines). Use tandem mass spectrometry (LC-MS/MS) for specificity .
  • Environmental Variability: Humidity/temperature fluctuations during analysis. Standardize lab conditions and use internal controls.

Q. What advanced techniques enable detection of 2-methylbenzoyl isocyanate in biological systems?

Methodological Answer:

  • Immunoassays: Develop monoclonal antibodies against isocyanate-protein adducts (e.g., human serum albumin conjugates).
  • Cellular Biomarkers: Measure specific IgE/IgG levels in exposed workers via enzyme-linked immunosorbent assay (ELISA).
  • Metabolomics: Use high-resolution mass spectrometry (HRMS) to identify urinary metabolites (e.g., acetylated amines) .

Q. What mechanistic insights exist for the thermal decomposition of 2-methylbenzoyl isocyanate?

Methodological Answer: Pyrolysis studies reveal:

  • Primary Pathways: Cleavage of the N=C=O group to form methyl isocyanate radicals.
  • Secondary Reactions: Radical recombination generates polycyclic aromatic hydrocarbons (PAHs).
  • Computational Validation: Density functional theory (DFT) simulations predict activation energies (~250 kJ/mol) for key steps .

Experimental Validation:

  • Simulate decomposition in a closed reactor at 300°C.
  • Track species profiles via FTIR or GC-MS .

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